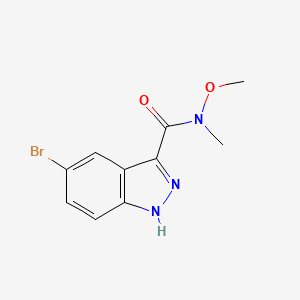
Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate est un composé chimique de formule moléculaire C14H14ClN5. Il s'agit d'un dérivé de la quinazoline, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate implique généralement la réaction de la 1-méthylbenzo(f)quinazoline avec le chlorhydrate de guanidine. La réaction est réalisée dans des conditions contrôlées, souvent impliquant l'utilisation de solvants tels que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus peut être optimisé pour obtenir des rendements et une pureté plus élevés, avec des étapes supplémentaires pour la purification et le contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de quinazoline.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de quinazoline, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications de recherche scientifique
Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Il peut agir en inhibant certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzo(f)quinazoline, 3-guanidino-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazoline : Le composé parent, connu pour sa large gamme d'activités biologiques.
Oxydes de quinazoline : Dérivés oxydés avec des propriétés chimiques différentes.
Quinazolines substituées : Composés avec divers groupes fonctionnels liés au noyau quinazoline.
Unicité
Benzo(f)quinazoline, 3-guanidino-1-méthyl-, chlorhydrate est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe guanidino et sa substitution méthyle le différencient des autres dérivés de la quinazoline, conduisant potentiellement à des applications et des activités uniques.
Propriétés
Numéro CAS |
1150-41-0 |
|---|---|
Formule moléculaire |
C14H14ClN5 |
Poids moléculaire |
287.75 g/mol |
Nom IUPAC |
2-(1-methylbenzo[f]quinazolin-3-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H13N5.ClH/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16;/h2-7H,1H3,(H4,15,16,17,18,19);1H |
Clé InChI |
OSIPRQQLLSQBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


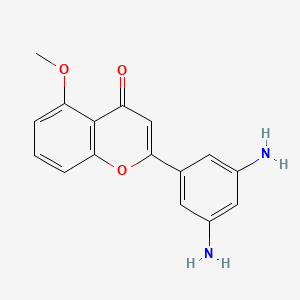
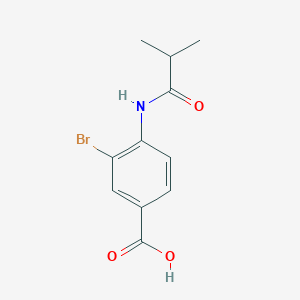



![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
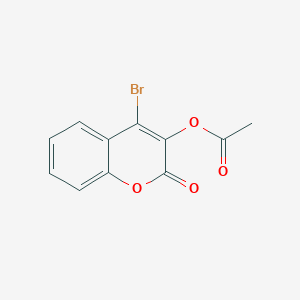
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)
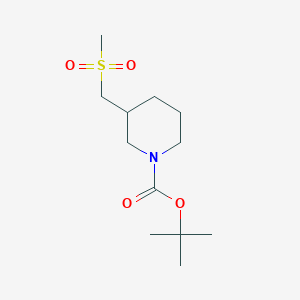


![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)

